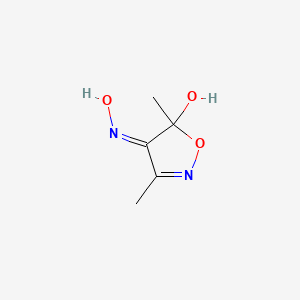
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of hydroxyl and oxime functional groups, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.
Formation of Oxime: The oxime functional group can be formed by reacting the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of hydroxyl and oxime groups can influence its binding affinity and reactivity with these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the hydroxyl and oxime groups, resulting in different chemical properties.
5-Hydroxyisoxazole: Contains the hydroxyl group but lacks the dimethyl and oxime groups.
Isoxazole-4(5H)-one: Lacks the hydroxyl and oxime groups, resulting in different reactivity.
Uniqueness
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is unique due to the combination of hydroxyl, dimethyl, and oxime groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-3,5-dimethyl-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H8N2O3/c1-3-4(6-9)5(2,8)10-7-3/h8-9H,1-2H3/b6-4- |
InChI Key |
QIBIZPIECFGQTL-XQRVVYSFSA-N |
Isomeric SMILES |
CC\1=NOC(/C1=N\O)(C)O |
Canonical SMILES |
CC1=NOC(C1=NO)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



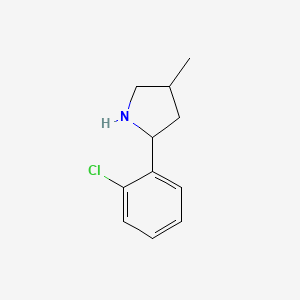
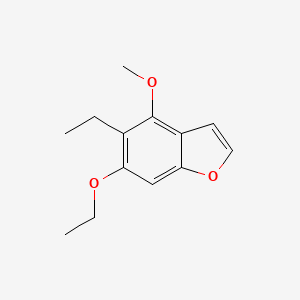
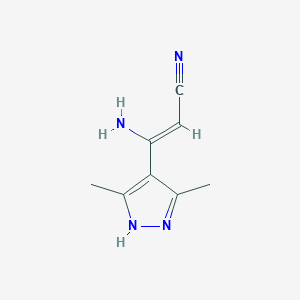
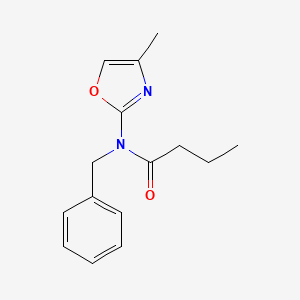
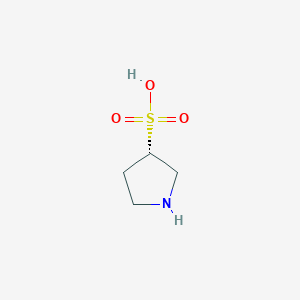
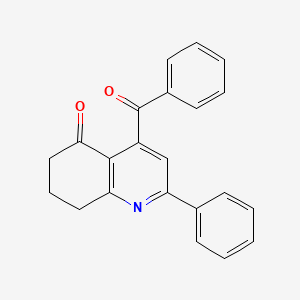
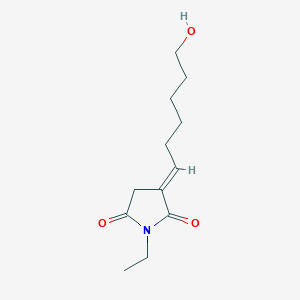

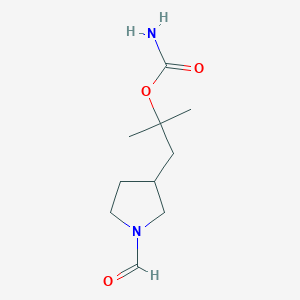
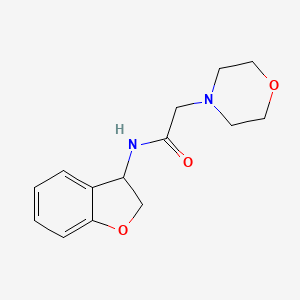

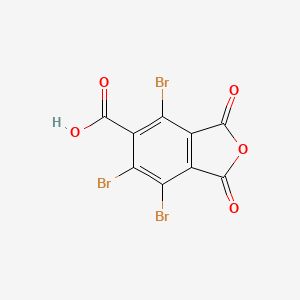
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
